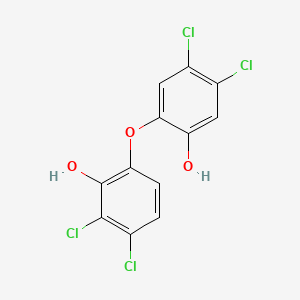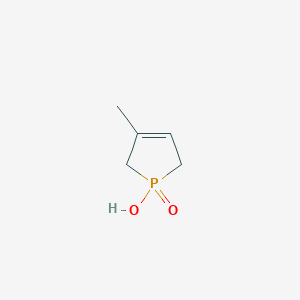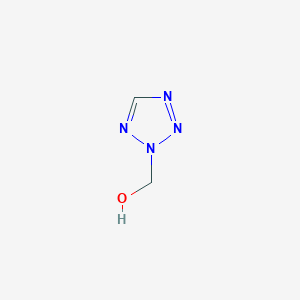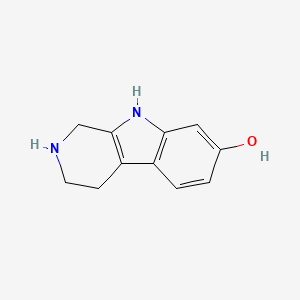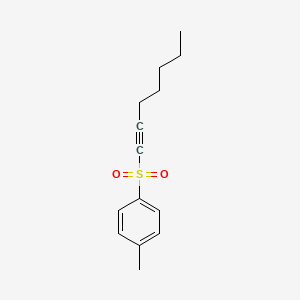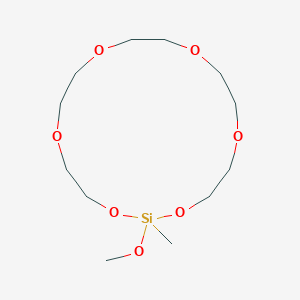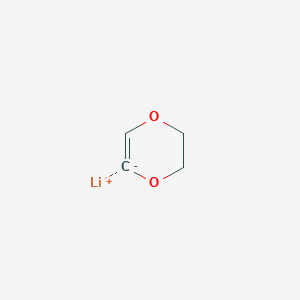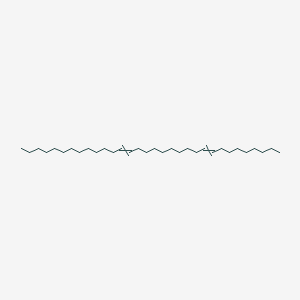
Dotriaconta-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C32H62 It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 32-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriaconta-9,19-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes. For instance, the dehydration of long-chain diols can yield this compound.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides, resulting in the formation of alkenes
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of long-chain hydrocarbons. This method is efficient for producing large quantities of the compound and involves the use of catalysts to break down larger molecules into smaller, more useful ones.
Analyse Des Réactions Chimiques
Types of Reactions: Dotriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes
Applications De Recherche Scientifique
Dotriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of dotriaconta-9,19-diene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, its double bonds can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Dotriaconta-9,19-diene can be compared with other similar long-chain alkenes, such as:
Hexatriacontane: A 36-carbon alkane with no double bonds.
Octatriacontadiene: A 38-carbon diene with double bonds at different positions.
Tetratriacontane: A 34-carbon alkane with no double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that differ from other long-chain alkenes .
Propriétés
Numéro CAS |
82122-64-3 |
|---|---|
Formule moléculaire |
C32H62 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
dotriaconta-9,19-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,26,28H,3-16,18,20-25,27,29-32H2,1-2H3 |
Clé InChI |
KEJBGHUMFZRWIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


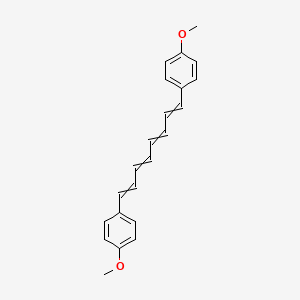
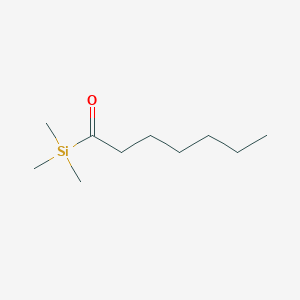
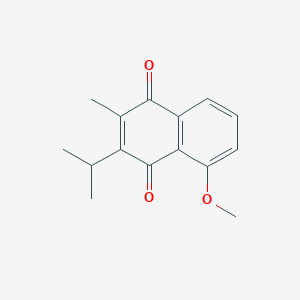
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

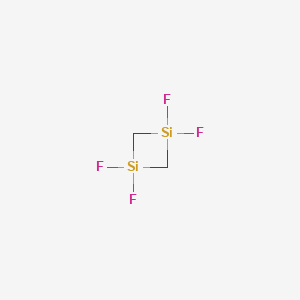
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
